(4-Methyl-5-nitropyridin-3-yl)boronic acid CAS 2131006-93-2 properties
CAS 2131006-93-2 [1] Executive Summary (4-Methyl-5-nitropyridin-3-yl)boronic acid (CAS 2131006-93-2) is a highly specialized heterocyclic building block utilized in the design of kinase inhibitors and complex pharmaceuti...
(4-Methyl-5-nitropyridin-3-yl)boronic acid (CAS 2131006-93-2) is a highly specialized heterocyclic building block utilized in the design of kinase inhibitors and complex pharmaceutical intermediates. Its structure features a pyridine core densely functionalized with a nitro group (electron-withdrawing) , a methyl group (steric/conformational lock) , and a boronic acid (reactive handle) .
This specific substitution pattern (3,4,5-trisubstituted pyridine) makes it a critical scaffold for "Fragment-Based Drug Discovery" (FBDD), allowing for the orthogonal elaboration of three distinct vectors:
C3 (Boron): Arylation/Vinylation via Suzuki-Miyaura coupling.
C5 (Nitro): Latent amine functionality for amide/urea formation.
C4 (Methyl): A steric wedge to restrict rotameric freedom in the final drug target, often improving selectivity.
Physicochemical Profile
Property
Specification
CAS Number
2131006-93-2
Chemical Formula
C₆H₇BN₂O₄
Molecular Weight
181.94 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, MeOH, DMF; sparingly soluble in water
Acidity (pKa)
Boronic acid pKa ~8.0–9.0; Pyridine N is weakly basic due to -NO₂
Storage Stability
Hygroscopic; prone to dehydration to boroxine (anhydride)
Reactivity Class
Electron-deficient heteroaryl boronic acid
Synthetic Architecture & Manufacturing Logic
The "Nitro-Lithium" Incompatibility Challenge
A critical insight for researchers working with CAS 2131006-93-2 is the synthesis pathway. Standard boronic acid synthesis often employs Lithium-Halogen Exchange (e.g., n-BuLi at -78°C). However, this method is strictly contraindicated for this compound.
Reasoning: The C5-nitro group is incompatible with organolithium or Grignard reagents, leading to redox side reactions or nucleophilic attack on the nitro group rather than the desired halogen exchange.
The industrial-standard synthesis relies on transition-metal catalysis, which tolerates the nitro functionality.
Precursor: 3-Bromo-4-methyl-5-nitropyridine.
Catalyst System: Pd(dppf)Cl₂ or Pd₂(dba)₃ with tricyclohexylphosphine.
Boron Source: Bis(pinacolato)diboron (B₂pin₂).
Mechanism: The catalytic cycle proceeds via oxidative addition to the C-Br bond, followed by transmetallation with the diboron species. The resulting pinacol ester is then hydrolyzed (often using NaIO₄/HCl) to yield the free boronic acid.
Figure 1: Synthetic pathway highlighting the necessity of Pd-catalysis over lithiation due to nitro group sensitivity.
Critical Reactivity Guidelines
Protodeboronation Instability
Electron-deficient heteroaryl boronic acids are notoriously unstable. The presence of the 5-nitro group and the pyridine nitrogen withdraws electron density from the ring, making the C-B bond susceptible to hydrolytic cleavage (protodeboronation), especially under basic aqueous conditions used in standard Suzuki couplings.
Mechanism:
Base coordinates to boron (formation of boronate -B(OH)3^-).
Ipso-protonation occurs at the C3 position.
C-B bond cleavage releases boric acid and the de-borylated pyridine (4-methyl-3-nitropyridine).
Steric Hindrance (The "Ortho Effect")
The 4-methyl group is ortho to the boronic acid. This creates significant steric bulk around the reaction center.
Consequence: Slower transmetallation rates in cross-coupling cycles.
Mitigation: Requires high-activity catalysts (e.g., Buchwald precatalysts like XPhos Pd G2) and elevated temperatures.
Experimental Protocol: Optimized Cross-Coupling
A self-validating protocol designed to minimize protodeboronation while overcoming steric hindrance.
Objective: Coupling CAS 2131006-93-2 with an aryl chloride.
Base: K₃PO₄ (2.0 equiv) — Use Phosphate over Carbonate to reduce basicity and protodeboronation.
Solvent: 1,4-Dioxane / Water (10:1) — Low water content is crucial.
Step-by-Step Methodology
Deoxygenation: Charge a reaction vial with the aryl chloride, boronic acid, and base. Cap and purge with Argon for 5 minutes. Why: Oxygen degrades active Pd(0) species and promotes homocoupling.
Solvent Addition: Add pre-degassed Dioxane/Water mixture via syringe.
Catalyst Injection: Add the catalyst last (or as a stock solution) to prevent premature activation.
Thermal Cycle: Heat to 80°C for 4–12 hours.
Note: Do not exceed 100°C unless necessary; higher temps accelerate protodeboronation faster than the coupling reaction for this substrate.
Workup: Cool to RT. Filter through a Celite pad (to remove Pd). Dilute with EtOAc and wash with brine.
Purification: Silica gel chromatography. Alert: The nitro-pyridine product may be UV-active but streak on silica due to the basic nitrogen. Add 1% Et₃N to the eluent if streaking occurs.
Figure 2: Decision tree for optimizing Suzuki coupling with unstable boronic acids.
References
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling". Chemical Society Reviews, 43(1), 412-443. (Authoritative source on protodeboronation mechanisms).
Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides". Journal of the American Chemical Society, 129(11), 3358–3366. (Grounding for ligand selection in hindered couplings).
Tyrra, W. (2003). "Heterocyclic Boronic Acids - Synthesis and Properties". Heterocycles, 60(6), 1217. (General properties of pyridine boronic acids).
Chemical Abstracts Service. (2025). CAS Registry Number 2131006-93-2 Entry.[1] American Chemical Society. (Verification of chemical structure and identifiers).
solubility of nitro-substituted pyridine boronic acids in organic solvents
An In-depth Technical Guide to the Solubility of Nitro-Substituted Pyridine Boronic Acids in Organic Solvents Abstract Nitro-substituted pyridine boronic acids are a class of compounds of significant interest in medicina...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility of Nitro-Substituted Pyridine Boronic Acids in Organic Solvents
Abstract
Nitro-substituted pyridine boronic acids are a class of compounds of significant interest in medicinal chemistry and drug development, primarily serving as versatile building blocks in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex pharmaceuticals.[1] Despite their synthetic utility, their successful application in high-throughput screening, reaction optimization, and formulation is critically dependent on their solubility in organic solvents. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the core physicochemical principles governing the solubility of these molecules. It moves beyond a simple data repository to explain the causal factors—including isomeric effects, solvent properties, and the unique chemistry of the boronic acid moiety—that dictate solubility behavior. Recognizing the frequent absence of published quantitative data for specialized reagents, this guide provides a robust, step-by-step experimental protocol for the accurate determination of solubility via the equilibrium shake-flask method.[2]
Introduction: The Strategic Importance of Solubility
Substituted pyridines are ubiquitous scaffolds in modern pharmaceuticals, with the pyridine nitrogen often playing a key role in modulating the pharmacokinetic and pharmacodynamic properties of a drug molecule.[1] Boronic acids, and their corresponding esters, have emerged as indispensable tools in organic synthesis, largely due to their stability, functional group tolerance, and predictable reactivity in palladium-catalyzed cross-coupling reactions.[3][4] The convergence of these two structural motifs in the form of nitro-substituted pyridine boronic acids creates powerful reagents for drug discovery programs.[5] The nitro group can serve as a synthetic handle for further transformations or as a key pharmacophoric element, while the boronic acid enables efficient carbon-carbon bond formation.[6][7]
However, the translation of synthetic potential into practical application hinges on a fundamental physical property: solubility. Poor solubility can lead to:
Inaccurate results in biological screening assays.
Difficulties in achieving optimal concentrations for chemical reactions.
Challenges in purification and isolation.
Obstacles in formulation development for preclinical studies.
This guide provides the foundational knowledge and practical methodologies required to understand, predict, and experimentally determine the solubility of this important class of compounds.
Core Physicochemical Principles
The solubility of a nitro-substituted pyridine boronic acid is not governed by a single feature, but by the interplay of its three core components: the boronic acid head, the pyridine ring, and the nitro substituent.
The Boronic Acid Moiety: An Amphiphilic Head
The boronic acid group (-B(OH)₂) imparts a unique, amphiphilic character to the molecule.[8] It is a Lewis acid, capable of accepting an electron pair, and its hydroxyl groups can act as hydrogen bond donors.[9] A crucial aspect of boronic acid chemistry is the propensity to exist in equilibrium with its cyclic anhydride, a boroxine.[8]
This equilibrium has profound implications for solubility. The boronic acid form is generally more polar and more capable of hydrogen bonding with protic solvents. The boroxine form is larger, less polar, and often significantly less soluble. The position of this equilibrium can be influenced by the presence of water, temperature, and the specific electronic nature of the pyridine ring.
Boronic Acid <=> Boroxine Equilibrium.
The Nitro-Substituted Pyridine Scaffold
The pyridine ring itself is a polar aromatic system containing a nitrogen atom that is a hydrogen bond acceptor. The addition of a nitro group (—NO₂), a potent electron-withdrawing group, significantly increases the molecule's polarity and its capacity for dipole-dipole interactions. This generally enhances solubility in polar solvents.[6] The interplay between the pyridine nitrogen and the nitro group creates a molecule with distinct regions of electron density, making it highly sensitive to the electrostatic environment of the solvent.
Intermolecular Forces and the "Like Dissolves Like" Principle
The dissolution process is an energetic trade-off between solute-solute, solvent-solvent, and solute-solvent interactions. A compound dissolves when the energy gained from solute-solvent interactions is sufficient to overcome the solute's crystal lattice energy and the solvent's self-association energy.[10]
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent candidates for dissolving nitro-substituted pyridine boronic acids. They can act as both hydrogen bond donors (to the pyridine nitrogen and nitro oxygens) and acceptors (from the boronic acid hydroxyls).
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can effectively solvate the polar regions of the molecule through dipole-dipole interactions. They are particularly effective at dissolving compounds where hydrogen bonding is less dominant.
Nonpolar Solvents (e.g., Hexanes, Toluene): These solvents are generally poor choices. They lack the ability to form strong interactions with the polar functional groups of the solute and cannot overcome the strong intermolecular forces within the solute's crystal lattice.
The relative positions of the nitro and boronic acid groups on the pyridine ring are not trivial. Different isomers can exhibit vastly different solubilities due to changes in:
Molecular Dipole Moment: Affects interactions with polar solvents.
Crystal Lattice Energy: A more stable crystal packing (often seen in symmetric molecules) requires more energy to disrupt, leading to lower solubility.
Intramolecular vs. Intermolecular Hydrogen Bonding: Some isomers may favor intramolecular hydrogen bonding, which reduces the sites available for interaction with the solvent, thereby decreasing solubility.
Solvent Properties
Beyond broad classifications, specific solvent parameters play a role:
Dielectric Constant: A measure of a solvent's ability to separate ions. Higher values favor the dissolution of polar compounds.
Hydrogen Bond Donor/Acceptor Capacity: Critical for solutes with corresponding functional groups.
Molecular Size/Shape: Can influence how effectively solvent molecules pack around the solute.
Purity and Solid-State Form
The measured solubility is only as reliable as the sample itself.
Chemical Purity: The presence of impurities, particularly the boroxine anhydride, can lead to erroneously low solubility measurements. It is often advisable to handle boronic acids in a slightly moist state to preserve the monomeric form.[8]
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility.
Quantitative Solubility Assessment: A Methodological Approach
Specific, quantitative solubility data for novel or specialized nitro-substituted pyridine boronic acids is often unavailable in public literature.[2] Therefore, the ability to generate reliable data in-house is a critical skill. The following section provides estimated data for context and a detailed protocol for experimental determination.
Representative Solubility Data (Estimated)
The following table provides an estimation of solubility trends for a representative nitro-substituted pyridine boronic acid. This is not experimental data for a specific isomer but is based on the foundational principles discussed. The actual solubility must be determined experimentally.
Solvent Class
Solvent
Dielectric Constant (ε)
Expected Solubility Range
Primary Interaction(s)
Polar Protic
Methanol
32.7
High
Hydrogen Bonding, Dipole-Dipole
Isopropanol
19.9
Moderate
Hydrogen Bonding, Dipole-Dipole
Polar Aprotic
DMSO
46.7
High
Dipole-Dipole
Acetonitrile
37.5
Moderate-Low
Dipole-Dipole
Tetrahydrofuran (THF)
7.6
Low
Dipole-Dipole, H-Bond Acceptor
Chlorinated
Dichloromethane (DCM)
9.1
Very Low
Dipole-Dipole
Nonpolar
Toluene
2.4
Insoluble
Van der Waals
Hexane
1.9
Insoluble
Van der Waals
Standard Protocol: Equilibrium Shake-Flask Method
This method is considered the gold standard for determining thermodynamic solubility. It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature.[2][11]
4.2.1 Apparatus & Reagents
Analytical balance (± 0.1 mg)
Glass vials or flasks with low-adsorption, tight-sealing caps
Constant temperature orbital shaker or rotator
Temperature-controlled centrifuge
Calibrated positive displacement pipettes
Syringe filters (e.g., 0.22 µm PTFE), chemically compatible with the chosen solvent
Validated analytical instrument for quantification (e.g., HPLC-UV, UPLC-MS)
Preparation: Add an excess amount of the solid nitro-substituted pyridine boronic acid to a pre-weighed glass vial. The amount should be sufficient to ensure a solid phase remains at the end of the experiment (e.g., 2-5 mg). Record the exact mass.
Solvent Addition: Add a precise volume of the chosen organic solvent to the vial (e.g., 1.0 mL).
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a period sufficient to reach equilibrium. A preliminary test can determine the required time, but 24-48 hours is typical.[2] Prepare at least three replicates for each solvent.
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to permit settling of the excess solid. To ensure complete separation of the saturated supernatant from the solid, centrifuge the vials at the same temperature.[2]
Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid pellet, take the sample from the top layer. Immediately filter the aliquot through a chemically compatible syringe filter into a clean vial. Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical instrument.
Analysis: Determine the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).
Calculation: The solubility (S) is calculated using the measured concentration (C), the dilution factor (DF), and reported in mg/mL or g/L.
Experimental Workflow for the Shake-Flask Method.
Troubleshooting Common Solubility Challenges
Observation: Inconsistent or non-reproducible solubility values.
Potential Cause: Equilibrium has not been reached.
Corrective Action: Increase the agitation time (e.g., to 72 hours) and re-measure to see if the value increases.
Potential Cause: The compound exists primarily as the less-soluble boroxine anhydride.[12]
Corrective Action: Ensure the starting material is of high purity and consider its handling history. Re-purification or analysis of the solid by techniques like NMR may be necessary to quantify the boroxine content.
Observation: Measured solubility is much lower than expected, especially in protic solvents.
Potential Cause: The specific isomer has very high crystal lattice energy.
Corrective Action: Characterize the solid state using techniques like X-ray powder diffraction (XRPD) or Differential Scanning Calorimetry (DSC). Attempting to generate an amorphous solid or a different polymorph through rapid precipitation or lyophilization may alter solubility, though these forms are metastable.
Observation: Evidence of compound degradation after the experiment.
Potential Cause: Protodeboronation, a known instability pathway for some pyridine boronic acids, particularly 2-pyridinyl isomers.
Corrective Action: Minimize exposure to acidic or basic conditions. If using protic solvents, ensure they are neutral. Consider conducting the experiment under an inert atmosphere (e.g., Nitrogen or Argon).
Conclusion
The is a critical parameter that influences their utility from early-stage discovery to process development. A thorough understanding of the underlying physicochemical principles—the amphiphilicity of the boronic acid, the high polarity of the nitro-pyridine core, and the nature of intermolecular forces—allows for rational solvent selection. Due to the scarcity of published data, the ability to perform robust, in-house solubility determination using standardized methods like the shake-flask protocol is essential. By combining theoretical knowledge with rigorous experimental practice, researchers can effectively navigate the challenges associated with these powerful synthetic building blocks, accelerating the pace of drug discovery and development.
References
Vertex AI Search Result. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
Vertex AI Search Result. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
Vertex AI Search Result. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
Vertex AI Search Result. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF. Scribd.
Vertex AI Search Result. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
ChemicalBook. (2020, February 13). What is Pyridine-4-boronic acid?.
Vertex AI Search Result. (n.d.). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC.
ResearchGate. (2025, August 6). Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: Study of 6-substituted pyridine-3-boronic acid derivatives | Request PDF.
KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications.
BenchChem. (2025, December). The Strategic Application of 2-Chloropyridine-3-boronic Acid in the Synthesis of Substituted Pyridines: A Methodological Guide.
BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents.
ARKAT USA. (n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters.
Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.
AA Blocks. (2019, October 31). Chemistry Of Boronic Esters.
PMC. (2023, November 13). Reductive coupling of nitro compounds with boronic acid derivatives: an overview.
American Chemical Society. (n.d.). Synthesis of a variety of pyridine-2-boronic esters and pyridine-3-boronic esters through air-stable palladium catalysts | Poster Board #584.
Electronic Properties & Synthetic Utility of 5-Nitro-Substituted Pyridine Boronic Acids
This guide provides an in-depth technical analysis of 5-nitro-substituted pyridine boronic acids , a class of high-value but chemically labile intermediates used in the synthesis of complex pharmaceutical scaffolds.[1] E...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 5-nitro-substituted pyridine boronic acids , a class of high-value but chemically labile intermediates used in the synthesis of complex pharmaceutical scaffolds.[1]
Executive Summary
5-Nitro-substituted pyridine boronic acids represent a critical intersection of high reactivity and structural instability.[1] The electron-deficient nature of the pyridine ring, compounded by the strong electron-withdrawing nitro group (
), creates a scaffold with unique Lewis acidity and bioisosteric potential. However, these same electronic features render the free boronic acids—particularly the 2-isomer —highly susceptible to protodeboronation .
This guide details the electronic architecture governing this instability, provides validated protocols for stabilizing these species using MIDA (N-methyliminodiacetic acid) boronates , and outlines optimized Suzuki-Miyaura cross-coupling methodologies.[1]
Electronic Architecture & Lewis Acidity
The reactivity of 5-nitropyridine boronic acids is dictated by the interplay between the nitrogen lone pair, the aromatic ring, and the empty
-orbital of the boron atom.
The "Double-Deficient" Scaffold
Pyridine Ring: The electronegative nitrogen atom pulls electron density from the ring carbons, creating a
-deficient system.
5-Nitro Substituent: The nitro group exerts a powerful inductive (
) and resonance () electron-withdrawing effect.[1]
Net Effect: The carbon atoms are highly electrophilic. The boron atom, already a Lewis acid, becomes significantly more acidic compared to phenylboronic acid.
pKa and Lewis Acidity
While phenylboronic acid has a pKa of
, pyridine boronic acids are far more acidic. The 5-nitro group further lowers the pKa, shifting the equilibrium toward the boronate anion species [] even at neutral pH.
Compound
Approximate pKa
Electronic Character
Phenylboronic acid
8.8
Neutral reference
3-Pyridineboronic acid
4.0 - 4.2
Electron-deficient
5-Nitro-3-pyridineboronic acid
~3.2 - 3.5
Highly electron-deficient
5-Nitro-2-pyridineboronic acid
< 3.0
Unstable / Zwitterionic
Implication: At physiological or reaction pH (typically basic for Suzuki couplings), these species exist predominantly as boronate anions, which are the active species for transmetallation but also the precursors to decomposition.
Stability & The Protodeboronation Challenge
The primary failure mode in utilizing these reagents is protodeboronation —the cleavage of the C-B bond and replacement with hydrogen.[2]
Mechanism of Decomposition
For 5-nitro-substituted pyridines, two distinct mechanisms operate depending on the boron position:
Mechanism: The basic pyridine nitrogen abstracts a proton from the boronic acid hydroxyl group (or solvent), facilitating a unimolecular fragmentation. The electron-withdrawing nitro group at the 5-position (para to the C-B bond) stabilizes the developing negative charge on the ring, accelerating this decay.[1]
Result: Rapid decomposition, often within minutes in aqueous media.
Mechanism: Formation of the tetrahedral boronate anion [
] is followed by electrophilic attack by water/proton source.
Result: Moderate stability, but significantly lower than phenylboronic acids.
Visualizing the Instability
[6]
Strategic Synthesis: The MIDA Solution
To circumvent the instability of the free acid, the MIDA (N-methyliminodiacetic acid) boronate ester strategy is the industry standard. The MIDA ligand rehybridizes the boron from
to , filling the empty p-orbital and shutting down the protodeboronation pathways.
Why MIDA?
Amphoteric Nature: MIDA boronates are stable to silica gel chromatography (unlike free boronic acids).
Slow Release: Under aqueous basic coupling conditions, the MIDA group hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic cycle, preventing accumulation of the unstable free acid.
Experimental Protocol: Synthesis of 5-Nitro-3-Pyridyl MIDA Boronate
Charge: In a round-bottom flask equipped with a Dean-Stark trap, combine 5-nitro-3-pyridineboronic acid (1.0 equiv) and MIDA (1.2 equiv).
Solvent: Add a mixture of DMSO and Toluene (10 mL per mmol substrate).
Reflux: Heat to reflux (
) for 12–16 hours. The azeotropic removal of water drives the equilibrium toward the ester.
Workup: Concentrate the toluene. Pour the resulting DMSO solution into water to precipitate the MIDA boronate.
Purification: Filter the solid and wash with
. If necessary, purify via flash chromatography (EtOAc/MeCN) – MIDA boronates are stable on silica.
Suzuki-Miyaura Coupling Protocol
Standard Suzuki conditions often fail for electron-deficient pyridines due to competitive protodeboronation. The following "Slow-Release" protocol is recommended.
Optimized Conditions
Catalyst:
or / XPhos (for difficult chlorides).
Base:
(3.0 equiv) – Anhydrous phosphate acts as a slow-release agent for the MIDA hydrolysis.
Solvent: Dioxane /
(5:1). The water ratio is critical; too much accelerates decomposition, too little prevents MIDA hydrolysis.
Temperature:
(Milder temperature preserves the C-B bond).
Coupling Workflow Diagram
[1][7]
Applications in Drug Discovery
The 5-nitropyridine moiety is a classic bioisostere for nitrobenzene rings found in early-generation anti-androgens (e.g., Flutamide analogs).[1]
Covalent Inhibition: The boronic acid group can form reversible covalent bonds with serine or threonine residues in the active sites of enzymes (e.g., proteasomes or beta-lactamases).
Solubility: Replacing a hydrophobic nitro-aryl group with a hydrophilic boronic acid significantly improves aqueous solubility (
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[5] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society.[6] Link
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[6] Link
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews. Link
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. Journal of the American Chemical Society.[6] Link
Simard-Daudelin, F., et al. (2021). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens.[7] Bioorganic & Medicinal Chemistry Letters. Link
Application Notes & Protocols for Suzuki-Miyaura Coupling of (4-Methyl-5-nitropyridin-3-yl)boronic acid
Introduction: Navigating the Challenges of Electron-Deficient Heterocyclic Coupling The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating the Challenges of Electron-Deficient Heterocyclic Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides an in-depth analysis and detailed protocols for the successful application of a particularly challenging substrate: (4-Methyl-5-nitropyridin-3-yl)boronic acid . This electron-deficient pyridylboronic acid presents a unique set of reactivity challenges stemming from the electronic effects of its substituents. The strongly electron-withdrawing nitro group, positioned meta to the boronic acid, significantly impacts the electronic character of the pyridine ring, while the adjacent methyl group introduces steric considerations.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for the selection of specific reagents and conditions. By understanding the "why" behind the protocol, researchers can better troubleshoot and adapt these methods to their specific synthetic targets.
Understanding the Substrate: Electronic and Steric Profile of (4-Methyl-5-nitropyridin-3-yl)boronic acid
The reactivity of (4-Methyl-5-nitropyridin-3-yl)boronic acid in Suzuki-Miyaura coupling is dictated by a confluence of electronic and steric factors.
Electronic Effects : The pyridine ring is inherently π-deficient. The addition of a nitro group, a potent electron-withdrawing group, further depletes the electron density of the aromatic system. This has two major consequences for the Suzuki-Miyaura coupling:
Slower Transmetalation : The transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center, is often the rate-limiting step for electron-deficient heterocyclic boronates.[3] The reduced nucleophilicity of the pyridyl ring slows this crucial step.
Increased Propensity for Protodeboronation : Protodeboronation, the undesired cleavage of the C-B bond by a proton source, is a common side reaction in Suzuki-Miyaura couplings.[4] Electron-deficient boronic acids are particularly susceptible to this process. Fortunately, 3-pyridylboronic acids are generally more stable towards protodeboronation compared to their 2-pyridyl counterparts.[5]
Steric Effects : The methyl group at the 4-position, adjacent to the boronic acid at the 3-position, introduces a degree of steric hindrance. This can influence the approach of the bulky palladium catalyst complex and may require the use of specific ligands to facilitate efficient coupling.
Lewis Basicity : The nitrogen lone pair of the pyridine ring can potentially coordinate to the palladium catalyst, which can sometimes inhibit catalysis.[6] The electron-withdrawing nitro group reduces the Lewis basicity of the pyridine nitrogen, which may mitigate this potential issue.
Recommended Reaction Protocols
Given the challenging nature of this substrate, careful selection of the catalyst, ligand, base, and solvent is paramount for achieving high yields and minimizing side reactions. The following protocols are based on established best practices for the coupling of electron-deficient heteroaromatic boronic acids.
Table 1: Recommended Suzuki-Miyaura Coupling Conditions for (4-Methyl-5-nitropyridin-3-yl)boronic acid
Component
Recommended Reagents & Conditions
Rationale
Palladium Pre-catalyst
Pd(OAc)₂, Pd₂(dba)₃
These are common and reliable sources of Pd(0) upon in situ reduction. They offer good reactivity and are commercially available.[2]
These electron-rich and sterically bulky ligands are highly effective for challenging Suzuki-Miyaura couplings. They promote the rate-limiting oxidative addition and reductive elimination steps and are known to be effective for heterocyclic systems.[3]
Base
K₃PO₄, K₂CO₃
A moderately strong inorganic base is crucial for activating the boronic acid to form the more nucleophilic boronate species, which facilitates transmetalation.[7] K₃PO₄ is often an excellent choice for challenging couplings, including those involving heteroaromatic substrates.[3]
Solvent
Anhydrous polar aprotic solvents such as 1,4-Dioxane, Toluene, or a mixture thereof, often with a small amount of water.
The choice of solvent can significantly influence reaction efficiency. Polar aprotic solvents are generally effective. The addition of a small amount of water can sometimes be beneficial for the dissolution of the inorganic base and can facilitate the formation of the active boronate species. However, an excess of water should be avoided to minimize protodeboronation.[8]
Reaction Temperature
80-110 °C
Elevated temperatures are typically required to overcome the activation energy for the coupling of electron-deficient substrates. The optimal temperature should be determined empirically for each specific coupling partner.
Atmosphere
Inert (Nitrogen or Argon)
The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Therefore, all reactions should be performed under an inert atmosphere to prevent catalyst degradation.
Step-by-Step Experimental Protocol
This protocol provides a general framework for the Suzuki-Miyaura coupling of (4-Methyl-5-nitropyridin-3-yl)boronic acid with an aryl or heteroaryl bromide.
Materials:
(4-Methyl-5-nitropyridin-3-yl)boronic acid
Aryl or heteroaryl bromide (1.0 equiv)
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
XPhos (0.04 equiv)
Potassium phosphate (K₃PO₄) (3.0 equiv)
Anhydrous 1,4-dioxane
Degassed water
Inert atmosphere (Nitrogen or Argon) supply
Standard laboratory glassware for inert atmosphere reactions
Procedure:
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add (4-Methyl-5-nitropyridin-3-yl)boronic acid (1.2 equiv), the aryl or heteroaryl bromide (1.0 equiv), Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and a small amount of degassed water (e.g., a 10:1 dioxane:water ratio) via syringe. The final reaction concentration should be approximately 0.1 M with respect to the limiting reagent.
Heating and Monitoring: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously. Monitor the progress of the reaction by an appropriate analytical technique such as TLC, LC-MS, or GC-MS.
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Visualization of the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Common Issues
Issue
Potential Cause
Suggested Solution
Low or No Yield
- Inactive Catalyst: The Pd(0) catalyst may have been oxidized. - Inefficient Transmetalation: The boronic acid is not being activated effectively. - Low Reaction Temperature: Insufficient energy to overcome the activation barrier.
- Ensure all reagents and solvents are properly degassed and the reaction is performed under a strict inert atmosphere. - Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and ensure the base is anhydrous if using an anhydrous solvent system. - Increase the reaction temperature in increments (e.g., 10 °C) and monitor the reaction progress.
Protodeboronation
- Presence of Protic Solvents/Reagents: Water or other protic impurities can lead to the cleavage of the C-B bond. - Prolonged Reaction Time at High Temperature: Increases the likelihood of side reactions.
- Use anhydrous solvents and ensure all reagents are dry. If using a biphasic system, minimize the amount of water. - Monitor the reaction closely and stop it once the starting material is consumed. Consider using a more active catalyst system to reduce the required reaction time and temperature. The use of the corresponding boronic ester (e.g., pinacol ester) can also mitigate protodeboronation.[9]
Homocoupling
- Oxidative Homocoupling of Boronic Acid: Can occur in the presence of oxygen. - Reductive Homocoupling of Aryl Halide: Can be promoted by certain catalyst systems.
- Rigorously exclude oxygen from the reaction mixture. - Adjust the catalyst to ligand ratio. Sometimes a slight excess of ligand can suppress side reactions.
Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
Pérez-Gálan, P., et al. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics. [Link]
Besora, M., et al. The reaction mechanism of the Suzuki-Miyaura cross-coupling reaction. The role of the precatalyst activation. University of Girona. [Link]
ResearchGate. Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. [Link]
Application Note: Strategic Palladium Catalyst Selection for Suzuki-Miyaura Coupling of Electron-Deficient Pyridine Boronic Acids
Introduction: Overcoming the "2-Pyridyl Problem" The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, enabling the formation of C-C bonds with remarkable efficiency.[1][2] However, resear...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Overcoming the "2-Pyridyl Problem"
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, enabling the formation of C-C bonds with remarkable efficiency.[1][2] However, researchers in pharmaceutical and materials science frequently encounter significant challenges when working with electron-deficient heteroaryl substrates, particularly those involving pyridine boronic acids. The "2-pyridyl problem" is a well-documented hurdle, characterized by two primary, interconnected issues: the inherent instability of the boronic acid and the sluggish nature of a key catalytic step.[3][4][5]
This application note provides a comprehensive guide for selecting the optimal palladium catalyst system to address these challenges. We will delve into the mechanistic basis for these difficulties and present a logical framework for choosing catalysts, ligands, and reaction partners to achieve high-yield coupling with these valuable building blocks.
The Core Challenge: Instability and Electronic Deactivation
The difficulty in coupling electron-deficient pyridine boronic acids stems from a combination of factors that conspire to lower reaction yields and create complex product mixtures.
Protodeboronation: Pyridine boronic acids, especially 2-pyridyl derivatives, are notoriously unstable and susceptible to rapid protodeboronation.[3][6][7] This process involves the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying the nucleophilic partner.[7][8] This decomposition pathway is often accelerated under the basic conditions required for the Suzuki-Miyaura reaction.
Slow Transmetalation: The electron-withdrawing nature of the pyridine ring reduces the nucleophilicity of the ipso-carbon attached to the boron atom. This deactivation significantly slows down the transmetalation step, a critical phase in the catalytic cycle where the organic moiety is transferred from boron to the palladium center.[3][8][9] This slow transmetalation allows more time for the competing protodeboronation to occur, leading to diminished yields.[3][10]
Application Note: Chemoselective Reduction of Nitro Groups in (4-Methyl-5-nitropyridin-3-yl)boronic Acid Derivatives
[1][2] Executive Summary The reduction of the nitro group in (4-Methyl-5-nitropyridin-3-yl)boronic acid presents a unique convergence of chemical challenges: the lability of the carbon-boron (C–B) bond, the potential for...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
The reduction of the nitro group in (4-Methyl-5-nitropyridin-3-yl)boronic acid presents a unique convergence of chemical challenges: the lability of the carbon-boron (C–B) bond, the potential for catalyst poisoning by the pyridine nitrogen, and significant steric crowding due to the central 4-methyl group.[1]
This guide provides two validated protocols to effect the transformation of
while suppressing protodeboronation (cleavage of the C–B bond).
Protocol A (Iron/Ammonium Chloride): The "Gold Standard" for reliability.[2] Recommended for gram-scale batches where chemoselectivity is paramount.[1][2]
Protocol B (Catalytic Hydrogenation): A high-throughput alternative, optimized with specific solvent controls to prevent catalyst poisoning without accelerating deboronation.[1][2]
Strategic Analysis: The Chemoselectivity Challenge
The Substrate Architecture
The target molecule features a 4-methyl group flanked by a boronic acid (position 3) and a nitro group (position 5).[1] This 1,2,3-trisubstituted pattern creates a "steric gear" effect.[1][2]
Steric Consequence: The nitro group is forced out of planarity, potentially retarding reduction rates compared to unhindered nitro-pyridines.
Electronic Consequence: The pyridine ring is electron-deficient.[1][2] The boronic acid is a Lewis acid.[2]
Failure Mode: Protodeboronation
The primary impurity risk is the formation of 4-methyl-3-aminopyridine (loss of the boronic acid).[1]
Mechanism: Pyridine boronic acids exist in equilibrium with a zwitterionic species (protonated pyridine N, anionic boronate).[2] This zwitterion is highly susceptible to ipso-substitution by protons.[1][2]
Trigger: Acidic conditions (accelerate protonation) or strong basic conditions (form the boronate ate-complex) both catalyze this degradation.[1][2]
Solution: Reactions must be maintained at near-neutral pH (pH 6–8) .
Figure 1: The competing pathway of protodeboronation driven by pH extremes.[1]
Protocol A: Fe/NH4Cl Reduction (Recommended)
Rationale: This method uses Iron (0) as the electron source and Ammonium Chloride (
) as a mild proton source. The reaction mixture remains slightly acidic to neutral, preventing the formation of the unstable boronate anion while avoiding harsh acids that hydrolyze the C–B bond.
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the substrate (1.0 equiv) in Ethanol/Water (3:1 v/v). The concentration should be approximately 0.1 M.[2]
Activation: Add
(5.0 equiv) and stir for 5 minutes at room temperature.
Reduction: Add Iron powder (5.0 equiv) in a single portion.
Note: Use fine powder (325 mesh) to maximize surface area, essential for this sterically hindered substrate.[2]
Reaction: Heat the mixture to 70°C (gentle reflux). Vigorous stirring is critical to keep the iron suspended.[2]
Monitoring: Check by LCMS after 1 hour.[1][2] The reaction typically requires 2–4 hours.[2] Look for the mass shift
(Nitro to Amine: is , but reduction usually shows shift from 183 to 153).[1][2]
Workup (Critical Step):
Boronic acids bind tightly to iron oxide sludge.[1][2] Do not simply filter and discard the solid.[2]
Wash the Celite pad vigorously with warm Methanol (3x bed volume).[2]
Isolation: Concentrate the filtrate under reduced pressure (keep water bath < 45°C).
Purification: The residue will contain inorganic salts.[2] Triturate with cold water or purify via reverse-phase flash chromatography (C18, Water/Acetonitrile gradient, no acid modifier ).
Rationale: Suitable for cleaner profiles if the catalyst poisoning can be managed.[2] We avoid acid additives (which prevent poisoning but kill the boronic acid) by using higher pressure and catalyst loading.
Materials
Catalyst: 10% Pd/C (Degussa type E101 or equivalent, 50% water wet).[2]
Example: For 100 mg substrate, use 10 mg of damp catalyst.[2]
Hydrogenation: Evacuate and backfill with
(3 cycles).
Pressure:[1][2][3][4][6] For this hindered substrate, a balloon (1 atm) may be too slow.[2] 30 psi (2 bar) is recommended to force the reduction before deboronation occurs.[2]
Time Course: Stir vigorously at Room Temperature .
Warning: Do not heat.[1][2] Heating > 40°C with Pd/C significantly increases the rate of C–B bond cleavage.
Analysis: Immediately analyze by LCMS. If "dimeric" species are seen, these are likely boroxines (anhydrides), which are reversible in aqueous media.[2]
Molander, G. A., & Ellis, N. (2007).[2] Organotrifluoroborates: Protected Boronic Acids. Accounts of Chemical Research. (Context on stability vs. free acids).
Application Notes & Protocols: Protecting Group Strategies for the Synthesis of Amino-Pyridine Boronic Acids
Introduction Amino-pyridine boronic acids are invaluable building blocks in modern synthetic and medicinal chemistry. Their unique bifunctional nature, possessing both a nucleophilic amino group and a versatile boronic a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Amino-pyridine boronic acids are invaluable building blocks in modern synthetic and medicinal chemistry. Their unique bifunctional nature, possessing both a nucleophilic amino group and a versatile boronic acid moiety, allows for their incorporation into complex molecules, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] These motifs are prevalent in a wide array of pharmaceuticals and advanced materials.
However, the synthesis of these reagents is often complicated by the inherent reactivity of the two functional groups. The amino group can interfere with reactions targeting the boronic acid, and the boronic acid itself can be unstable under certain conditions.[3][4] Therefore, a robust and well-designed protecting group strategy is paramount for a successful synthesis. This guide provides an in-depth analysis of orthogonal protecting group strategies, field-proven protocols, and the chemical reasoning behind these choices, designed for researchers in organic synthesis and drug development.
The Core Challenge: Orthogonality
The central principle in protecting bifunctional molecules is orthogonality .[5][6][7] This means that each protecting group must be removable under a specific set of conditions that do not affect the other protecting group.[5][6] For amino-pyridine boronic acids, this requires careful selection of an amine protecting group that is stable during the introduction of the boronic acid (or its protected form) and any subsequent modifications, and vice-versa.
The following diagram illustrates a typical decision-making process for developing a protecting group strategy for an amino-pyridine boronic acid synthesis.
preventing protodeboronation of (4-Methyl-5-nitropyridin-3-yl)boronic acid
Topic: Preventing Protodeboronation of (4-Methyl-5-nitropyridin-3-yl)boronic acid Case ID: #PYR-NO2-B03 Severity: Critical (High risk of reaction failure) Status: Open for Troubleshooting Executive Summary & Mechanism of...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Protodeboronation of (4-Methyl-5-nitropyridin-3-yl)boronic acid
Case ID: #PYR-NO2-B03
Severity: Critical (High risk of reaction failure)
Status: Open for Troubleshooting
Executive Summary & Mechanism of Failure
The Problem:
You are likely observing the rapid disappearance of your starting material, (4-Methyl-5-nitropyridin-3-yl)boronic acid, during Suzuki-Miyaura cross-coupling, yet virtually no desired product is forming. Instead, LC-MS analysis likely shows a major byproduct corresponding to 4-methyl-3-nitropyridine (Mass = M-B(OH)₂ + H).
The Science (Why this molecule is unstable):
This substrate represents a "perfect storm" for protodeboronation (hydrolysis of the C-B bond).
Electronic Deficiency: The pyridine ring is already electron-poor. The nitro group at the C5 position is a strong electron-withdrawing group (EWG), further depleting electron density.
The Trigger: Suzuki coupling requires a base to activate the boronic acid into a boronate anion [
]. This anionic species is the active nucleophile for transmetallation, but it is also the species susceptible to hydrolysis.
The Mechanism: The strong EWGs stabilize the transient carbanion (or transition state) formed after the boron leaves, dramatically accelerating the rate of C-B bond cleavage by water or protic solvents.
Diagnostic Phase: Is this your issue?
Before altering your workflow, confirm the diagnosis using this checklist.
Observation
Diagnosis
LC-MS Mass Shift
You see a peak with mass 138.12 Da (Parent - 44 Da). This is the protodeboronated arene (Ar-H).[1]
Color Change
The reaction turns dark black/brown almost immediately upon heating (often indicating Pd precipitation due to lack of transmetallation).
Reagent Quality
The boronic acid starting material is not a free-flowing white powder but appears sticky or off-white (indicates prior hydrolysis/oxidation).
Base Effect
The reaction fails faster with strong bases (, ) than with weak bases (, ).
Solution Architecture: Protocols & Workflows
We recommend a tiered approach. Tier 1 involves changing reaction conditions. Tier 2 (Recommended) involves changing the boron source entirely.
Tier 1: Process Engineering (If you must use the Boronic Acid)
Goal: Outcompete decomposition by increasing the rate of oxidative addition.
Catalyst: Switch to Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G3 or SPhos Pd G3). These activate rapidly and do not require reduction, initiating the catalytic cycle before the boronic acid degrades.
Base: Use anhydrous bases like
(milled) or . Avoid aqueous carbonate solutions.
Solvent: Anhydrous 1,4-Dioxane or Toluene. Strictly exclude water.[2]
Tier 2: Reagent Switch (The "Gold Standard")
Goal: Prevent the formation of the unstable free boronic acid until the exact moment of coupling.
Recommendation: Convert to or purchase the MIDA Boronate or Potassium Trifluoroborates (
) .
Why MIDA?
N-Methyliminodiacetic acid (MIDA) boronates are
hybridized. They lack the empty p-orbital on boron, making them immune to base hydrolysis. Under specific "slow-release" conditions, they hydrolyze slowly to the active boronic acid, keeping the standing concentration of the unstable species low (below the threshold for rapid decomposition).[3]
Experimental Protocols
Protocol A: Synthesis of MIDA Boronate from Boronic Acid
Use this if the MIDA ester is not commercially available.
Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.
Monitoring: Monitor consumption of the Aryl Halide, not the Boronate (as the Boronate is in excess and releases slowly).
Data Comparison: Stability Metrics
Feature
Free Boronic Acid
Pinacol Ester
MIDA Boronate
Potassium Trifluoroborate ()
Bench Stability
Low (Hygroscopic)
Moderate
High (Indefinite)
High
Hydrolysis Risk
Critical
High (for this substrate)
Negligible
Low
Atom Economy
High
Low
Low
High
Base Compatibility
Narrow (Weak only)
Moderate
Broad
Broad
Recommendation
Avoid
Risky
Preferred
Excellent Alternative
Visualization: Decision Logic & Mechanism
Figure 1: The Protodeboronation Trap vs. MIDA Solution
This diagram illustrates the mechanistic pathway of failure and how MIDA blocking groups prevent it.
Caption: Path A (Red) shows the rapid decomposition of the activated anion. The MIDA strategy (Blue) throttles the release of the free acid, ensuring Path B (Green) dominates.
Figure 2: Troubleshooting Decision Tree
Follow this logic to optimize your reaction conditions.
Caption: Diagnostic workflow to distinguish between reagent instability (Protodeboronation) and catalytic cycle failure.
References
Burke, M. D., et al. (2007).[6] "A Simple and General Method for the Suzuki-Miyaura Cross-Coupling of MIDA Boronates." Journal of the American Chemical Society.[6][7][8] Link
Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research. Link
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews. Link
Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.[6][7][8] Link
A Comparative Guide to the Mass Spectrometric Analysis of (4-Methyl-5-nitropyridin-3-yl)boronic acid
This guide provides an in-depth analysis of the expected mass spectrometric behavior of (4-Methyl-5-nitropyridin-3-yl)boronic acid, a key building block in medicinal chemistry and materials science. Given the compound's...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the expected mass spectrometric behavior of (4-Methyl-5-nitropyridin-3-yl)boronic acid, a key building block in medicinal chemistry and materials science. Given the compound's structural complexity, featuring a pyridine core, a nitro group, a methyl substituent, and a boronic acid moiety, a multi-faceted analytical approach is required for unambiguous characterization. This document will focus on predicting the compound's fragmentation pattern under Collision-Induced Dissociation (CID) conditions, provide a robust experimental protocol for its analysis via Liquid Chromatography-Mass Spectrometry (LC-MS), and compare this technique with other common analytical methods.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of (4-Methyl-5-nitropyridin-3-yl)boronic acid in a mass spectrometer is dictated by the chemical properties of its constituent functional groups. Using a soft ionization technique like Electrospray Ionization (ESI), we can expect to observe the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. Boronic acids are known to be challenging for MS analysis due to their tendency to undergo dehydration to form cyclic boroxine trimers.[1][2] Therefore, careful optimization of instrumental parameters is crucial.[1][3]
Under Collision-Induced Dissociation (CID), the molecular ion will fragment in a predictable manner, driven by the stability of the resulting ions and neutral losses.[4] The primary fragmentation pathways for the protonated molecule (Calculated m/z = 183.05) are anticipated to be:
Loss of Water (H₂O): A characteristic fragmentation for boronic acids, leading to the formation of a boronyl cation.
Loss of the Boronic Acid Group: Cleavage of the C-B bond.
Loss of the Nitro Group: Nitroaromatic compounds commonly lose NO₂ (46 Da) or NO (30 Da) as neutral radicals.[5]
Sequential Losses: A combination of the above fragmentations.
The diagram below illustrates the predicted major fragmentation pathways for (4-Methyl-5-nitropyridin-3-yl)boronic acid.
Caption: Predicted CID fragmentation of (4-Methyl-5-nitropyridin-3-yl)boronic acid.
Predicted Fragmentation Data
Precursor Ion (m/z)
Fragment Ion (m/z)
Neutral Loss
Putative Fragment Identity
183.05
165.04
H₂O (18.01)
Boronyl cation
183.05
139.05
B(OH)₂ (43.82)
4-Methyl-5-nitropyridine cation
183.05
137.06
NO₂ (45.99)
3-Boronic acid-4-methylpyridine cation
183.05
121.05
B(OH)₃ (61.83)
4-Methyl-5-nitropyridinium ylide
165.04
119.05
NO₂ (45.99)
Fragment from boronyl cation
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general method for the analysis of (4-Methyl-5-nitropyridin-3-yl)boronic acid using a Quadrupole-Time of Flight (Q-TOF) mass spectrometer coupled with Ultra-High-Performance Liquid Chromatography (UHPLC).[3][6]
Sample Preparation
Prepare a stock solution of (4-Methyl-5-nitropyridin-3-yl)boronic acid at 1 mg/mL in methanol.
Dilute the stock solution to a working concentration of 1-10 µg/mL using a mixture of water and acetonitrile (50:50 v/v) with 0.1% formic acid. The addition of formic acid aids in protonation for positive mode ESI.
Instrumentation
UHPLC System: A standard UHPLC system (e.g., Agilent 1290 Infinity II, Waters Acquity UPLC).
Mass Spectrometer: A Q-TOF mass spectrometer (e.g., Agilent 6545XT AdvanceBio, Sciex ZenoTOF 7600).
Chromatographic Conditions
Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).[1]
Acquisition Mode: MS/MS (or Auto MS/MS) with collision-induced dissociation (CID).[8][9]
Collision Energy: Ramped from 10-40 eV to capture a wide range of fragments.
The overall workflow for the analysis is depicted in the following diagram:
Caption: General workflow for LC-MS/MS analysis of the target compound.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation and quantification, a comprehensive characterization often relies on orthogonal techniques. The table below compares LC-MS with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Robust, reproducible, and widely available for routine analysis and quality control.
Limitations
Isomers can be difficult to distinguish. Fragmentation patterns can be complex.
Insensitive. Requires pure samples. Complex spectra for large molecules.
Limited structural information. Requires a chromophore for detection.
Conclusion
The mass spectrometric analysis of (4-Methyl-5-nitropyridin-3-yl)boronic acid is a powerful method for its characterization. By leveraging high-resolution mass spectrometry and collision-induced dissociation, a detailed fragmentation pattern can be obtained, providing significant structural information. The predicted fragmentation pathways, dominated by losses of water, the boronic acid group, and the nitro group, offer a clear analytical signature for this molecule. When combined with orthogonal techniques like NMR and HPLC-UV, a complete and unambiguous structural confirmation and purity assessment can be achieved, which is essential for applications in drug development and chemical research.
References
Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3254-3260.
Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013).
Mattusch, J., & Wennrich, R. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
Cravotto, G., et al. (2005). Electrospray Ionization Mass Spectrometry Detection of Intermediates in the Palladium-Catalyzed Oxidative Self-Coupling of Areneboronic Acids. The Journal of Organic Chemistry.
Kruve, A., et al. (2010).
Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
Mass Spectrometry Analysis of 2-(4-Chlorophenyl)-5-methylpyridine: A Technical Guide. (2025). Benchchem.
Neeter, R., & Nibbering, N. M. M. (1973). Mass spectrometry of pyridine compounds–IV: The formation and decomposition of the [M – methyl]+ ion [C8H10N]+ from 4‐t‐butylpyridine in comparison with that of the [M – methyl]+ ion [C9H11]+ from t‐butylbenzene, as studied by D‐ and 13C‐labelling. Journal of Mass Spectrometry.
Mass Spectrometry - Fragmentation P
2-Methylpyridine. (n.d.). Sigma-Aldrich.
2-Methylpyridine. (2021). PubChem.
Ghomi, M., et al. (2012). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC.
Mass Spectrometry Fragmentation P
Mass Spectrometry: Fragmentation P
Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide.
Pyridine, 2-methyl-. (n.d.). NIST WebBook.
Collision-induced dissoci
Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. (n.d.). Longdom Publishing.
Ferreira da Silva, F., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. MDPI.
Simulating Collision-Induced Dissociation Tandem Mass Spectrometry (CID-MS/MS) for the Blood Exposome Database Using Quantum Chemistry Methods - A Pilot Study. (2025). PMC.
Shah, P., et al. (2020). Bioanalysis and Quadrupole-Time of Flight-Mass Spectrometry Driven In Vitro Metabolite Profiling of a New Boronic Acid-Based Anticancer Molecule. PubMed.
Hanley, L., & Anderson, S. L. (1988). Production and collision-induced dissociation of small boron cluster ions. The Journal of Physical Chemistry.
Collision-Induced Dissociation. (2025).
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. (2011). YouTube.
A Guide to the Structural Analysis of (4-Methyl-5-nitropyridin-3-yl)boronic Acid and Its Derivatives: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals Abstract The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical, chemical, and biological properties...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical, chemical, and biological properties. For drug discovery and materials science, understanding the crystal structure of a compound can unlock insights into its mechanism of action, stability, and potential for optimization. This guide focuses on (4-Methyl-5-nitropyridin-3-yl)boronic acid, a member of the promising class of nitropyridine boronic acids. While a definitive crystal structure for this specific compound is not yet publicly available, this document provides a comprehensive comparative analysis of related structures, a detailed roadmap for its synthesis, and the subsequent crystallographic analysis. By understanding the structural nuances of similar compounds and employing established synthetic and analytical methodologies, researchers can effectively elucidate the crystal structure of (4-Methyl-5-nitropyridin-3-yl)boronic acid and its derivatives, thereby accelerating their research and development efforts.
Introduction: The Significance of Nitropyridine Boronic Acids
Boronic acids are a class of organoboron compounds that have garnered significant attention in medicinal chemistry and materials science. Their unique ability to form reversible covalent bonds with diols makes them valuable as enzyme inhibitors, sensors, and building blocks in organic synthesis. The introduction of a nitropyridine scaffold imparts specific electronic and steric properties that can modulate a molecule's biological activity and material characteristics.
Nitropyridine derivatives have shown potential in various therapeutic areas, including as antimicrobial and anticancer agents. The nitro group can influence enzyme interactions and cellular uptake, while the pyridine ring provides a versatile platform for further functionalization. The boronic acid moiety, in turn, can act as a key pharmacophore, interacting with biological targets with high affinity and specificity. A thorough understanding of the crystal structure of these molecules is paramount for structure-based drug design and the rational design of novel materials.
This guide will provide a comparative overview of the known crystal structures of related nitropyridine derivatives and a detailed experimental protocol to obtain and analyze the crystal structure of the title compound.
Comparative Structural Analysis: Insights from Related Molecules
In the absence of a published crystal structure for (4-Methyl-5-nitropyridin-3-yl)boronic acid, we can draw valuable inferences from the crystallographic data of structurally analogous compounds. The Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, is the primary resource for such a comparative analysis[1][2].
Analysis of related halopyridine and boronic acid structures reveals several key features that are likely to be present in the crystal structure of (4-Methyl-5-nitropyridin-3-yl)boronic acid:
Hydrogen Bonding: Boronic acid groups are well-known to form strong intermolecular hydrogen bonds, often leading to the formation of dimers or extended networks[3]. The two hydroxyl groups of the boronic acid can act as both hydrogen bond donors and acceptors.
π-π Stacking: The pyridine ring is an aromatic system capable of engaging in π-π stacking interactions, which play a crucial role in the packing of molecules in the crystal lattice.
Halogen Bonding: In the case of the precursor, 3-bromo-4-methyl-5-nitropyridine, halogen bonding interactions involving the bromine atom are expected to influence the crystal packing[4].
Influence of the Nitro Group: The strongly electron-withdrawing nitro group will significantly impact the electronic distribution within the pyridine ring, potentially influencing intermolecular interactions.
Table 1: Comparative Crystallographic Data of Representative Pyridine Derivatives
Note: This table presents data for related compounds to illustrate common structural motifs. The data for the title compound is not yet available.
Experimental Roadmap: From Synthesis to Crystal Structure
This section provides a detailed, actionable guide for the synthesis, purification, and crystallization of (4-Methyl-5-nitropyridin-3-yl)boronic acid, enabling researchers to generate high-quality crystals suitable for single-crystal X-ray diffraction analysis.
Synthesis of (4-Methyl-5-nitropyridin-3-yl)boronic acid via Miyaura Borylation
The most direct route to the target compound is through a palladium-catalyzed Miyaura borylation reaction of its corresponding aryl halide precursor, 3-bromo-4-methyl-5-nitropyridine. This precursor is commercially available and its synthesis has been reported[7][8].
Reaction Scheme:
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Caption: Workflow for the synthesis of (4-Methyl-5-nitropyridin-3-yl)boronic acid.
Detailed Protocol:
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-bromo-4-methyl-5-nitropyridine (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (3.0 eq.), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq.).
Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe.
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification of the Pinacol Ester: The crude (4-Methyl-5-nitropyridin-3-yl)boronic acid pinacol ester can be purified by column chromatography on silica gel.
Hydrolysis to the Boronic Acid: Dissolve the purified pinacol ester in a mixture of acetone and 1 M HCl. Stir at room temperature for 4-6 hours.
Purification of the Boronic Acid: Extract the product into an organic solvent like ethyl acetate. The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., water, or an organic solvent mixture like ethyl acetate/hexane)[9][10]. Another effective purification method involves forming a salt by treating the crude boronic acid with a base, followed by extraction to remove impurities, and then acidification to regenerate the pure boronic acid[11].
Crystallization
Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step. The following methods can be employed:
Slow Evaporation: Dissolve the purified boronic acid in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) in a loosely capped vial. Allow the solvent to evaporate slowly over several days.
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to room temperature or below.
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Caption: General workflow for obtaining and analyzing single crystals.
Single-Crystal X-ray Diffraction Analysis
Once suitable crystals are obtained, they can be analyzed using a single-crystal X-ray diffractometer. This technique will provide the precise atomic coordinates, bond lengths, bond angles, and unit cell parameters, ultimately revealing the three-dimensional structure of the molecule and its packing in the solid state.
Conclusion and Future Outlook
While the crystal structure of (4-Methyl-5-nitropyridin-3-yl)boronic acid remains to be determined, this guide provides a clear and scientifically grounded path for its elucidation. By leveraging established synthetic protocols and a systematic approach to crystallization, researchers can obtain the high-quality single crystals necessary for X-ray diffraction analysis. The resulting structural information will be invaluable for understanding the structure-activity relationships of this promising class of compounds and for guiding the design of new derivatives with enhanced properties for applications in drug discovery and materials science. The publication of this crystal structure in a public repository like the Cambridge Structural Database will be a valuable contribution to the scientific community.
Engineering crystals built from molecules containing boron. (URL: [Link])
Crystal structures of seven gold(III) complexes of the form LAuX3 (L = substituted pyridine, X = Cl or Br). (URL: [Link])
Crystal engineering gone awry and the emergence of the boronic acid–carboxylate synthon. (URL: [Link])
(Open Access) The Cambridge Structural Database (2016) | Colin R. Groom | 8369 Citations. (URL: [Link])
Crystal Engineering of Multiple Supramolecular Heterosynthons in Cocrystals of Boronic Acids: Structures, Photoreactivities, and Catalysis - ACS Publications. (URL: [Link])
How to purify boronic acids/boronate esters? - ResearchGate. (URL: [Link])
(PDF) Engineering crystals built from molecules containing boron - ResearchGate. (URL: [Link])
How to Purify Boric Acid (by Recrystallization) - YouTube. (URL: [Link])
Purification of boronic acids? : r/chemistry - Reddit. (URL: [Link])
Stop and Assess:
(4-Methyl-5-nitropyridin-3-yl)boronic acid is a functionalized heterocyclic building block containing three distinct pharmacophores with conflicting disposal requirements: a boronic acid (Lewis acid/reversible covalent binder), a pyridine ring (basic/toxic), and a nitro group (energetic/oxidizer).
Do NOT dispose of this compound down the drain.
Do NOT mix with strong reducing agents (e.g., LiAlH₄, hydrazine) or strong oxidizers in the primary waste stream.
Immediate Classification:
RCRA Status: Non-listed (treat as D001/D003 characteristic waste due to nitro-functionality potential).
Disposal Method: High-Temperature Incineration (Rotary Kiln) with NOx scrubbing.
Part 2: Technical Hazard Profiling (The "Why")
To ensure safety, we must deconstruct the molecule into its hazardous components. This section explains the causality behind the protocols.
Functional Group
Hazard Characteristic
Impact on Disposal
Boronic Acid
Lewis Acid / Dehydration Can form cyclic boroxines (anhydrides) upon heating or drying. Mildly acidic.
Stability Concern: Waste containers must be sealed to prevent dehydration-induced crusting/dusting. Ecotoxicity: Boron is phytotoxic; zero-discharge to waterways is mandatory.
Nitro Group
Energetic / Oxidizer Although stable on the pyridine ring, nitro groups are thermodynamic sinks. They release toxic nitrogen oxides (NOx) upon combustion.
Incompatibility: violent reaction risk with strong reducing agents or bases. Incineration: Requires facilities equipped with wet scrubbers to capture NOx emissions.
Pyridine Core
Toxic / Irritant Hepatotoxic and unpleasant odor threshold.
Segregation: Must be separated from acidic waste streams to prevent exothermic salt formation (pyridinium salts) which can complicate liquid waste pumping.
Part 3: Decision Matrix & Workflow
The following logic gate ensures you select the correct protocol based on the physical state of the waste.
Figure 1: Logic flow for determining the correct waste stream based on physical state and chemical environment.
Part 4: Detailed Step-by-Step Protocols
Protocol A: Solid Waste Disposal (Pure Compound)
Use this for expired shelf stock, weighing paper residues, or isolated solid product.
PPE Requirement: Nitrile gloves (double gloving recommended), lab coat, and P100 particulate respirator or work strictly within a fume hood to avoid inhaling boronic acid dust [1].
Containerization:
Do not place loose powder directly into a drum.
Place the solid into a clear, 4-mil polyethylene bag.
Twist and tape the neck of the bag (gooseneck seal).
Place this bag into a second bag (double containment) to prevent leakage during transport.
Labeling:
Chemical Name: Write out the full IUPAC name. Do not use abbreviations like "Boronic Acid Deriv."
Hazard Flags: Check "Toxic" and "Irritant." Add a special comment: "Contains Nitro Group - Nitrogen Oxide Generator."
Storage: Store in the "Solid Organic Waste" satellite accumulation area. Keep away from "Solid Oxidizer Waste" bins.
Use this for mother liquors or reaction mixtures containing the compound.
Critical Warning: Boronic acids are often used in Suzuki couplings with Palladium (Pd) catalysts. The waste stream often contains heavy metals and organic solvents.[1]
Quenching (If Active):
If the mixture contains residual reducing agents (e.g., from a reduction step), quench carefully with a dilute ketone (acetone) or ester (ethyl acetate) before adding to the waste container.
Avoid oxidative quenching (adding
or bleach) to this specific stream. While standard for some boronic acids to convert them to phenols, the presence of the nitro group makes strong oxidation potentially hazardous [2].
Segregation:
Pour into a High-Density Polyethylene (HDPE) or glass carboy designated for "Halogenated/Non-Halogenated Organics containing Metals."
Incompatibility Check: Ensure this carboy does not contain strong acids (Nitric, Sulfuric). Acidification of nitropyridines can increase shock sensitivity in rare cases or generate heat.
Scavenging (Optional but Recommended):
If Pd catalyst was used, treat the waste stream with a metal scavenger (e.g., QuadraPure™ or Thiol-silica) before final disposal to reduce heavy metal disposal costs, though this is an economic decision, not a safety one.
Part 5: Emergency Response (Spills)
Scenario
Action Plan
Dry Spill (Powder)
1. Isolate: Close lab doors to prevent draft. 2. Dampen: Cover spill with a paper towel dampened with inert solvent (heptane or water) to prevent dust generation. 3. Sweep: Gently sweep into a dustpan. DO NOT use a vacuum cleaner (static spark risk with nitro compounds).
Wet Spill (Solution)
1. Absorb: Use vermiculite or clay-based absorbent pads. Avoid combustible materials like sawdust if the solvent is flammable. 2. Neutralize: If the solvent was acidic, neutralize the pad with sodium bicarbonate after collection in the fume hood.[2]
Exposure
Skin: Wash with soap and water for 15 minutes. Boronic acids are readily absorbed. Eyes: Flush for 15 minutes. The pyridine moiety is a severe irritant.
References
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Pyridine.[3] United States Department of Labor. Retrieved from [Link]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135400269, (4-Methyl-5-nitropyridin-3-yl)boronic acid. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]